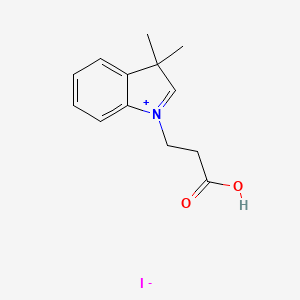
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide is a chemical compound with a molecular formula of C14H18INO2. It is an indolium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a carboxyethyl group and a dimethylindolium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide typically involves the reaction of 3,3-dimethylindole with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of iodine. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indolium salt to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carboxyethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, reduced indolium salts, and substituted indole compounds. These products have diverse applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium iodide
- 1-(2-Carboxyethyl)-1H-imidazole 3-oxide
- Imidazolium salts
Uniqueness
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide is unique due to its specific structural features, such as the presence of a carboxyethyl group and a dimethylindolium core. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
86653-18-1 |
|---|---|
Molekularformel |
C13H16INO2 |
Molekulargewicht |
345.18 g/mol |
IUPAC-Name |
3-(3,3-dimethylindol-1-ium-1-yl)propanoic acid;iodide |
InChI |
InChI=1S/C13H15NO2.HI/c1-13(2)9-14(8-7-12(15)16)11-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
HZMQQFPKZRLADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=[N+](C2=CC=CC=C21)CCC(=O)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
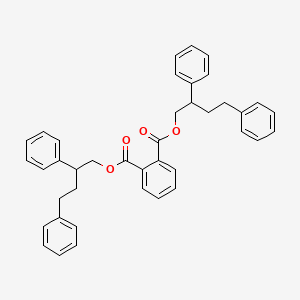
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
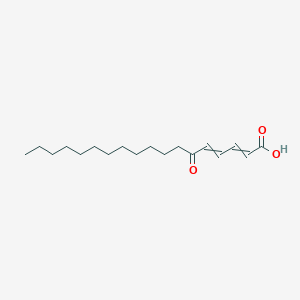
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


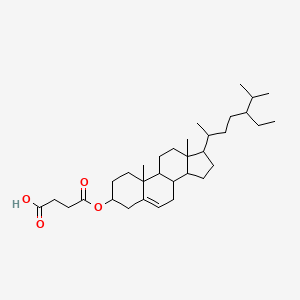

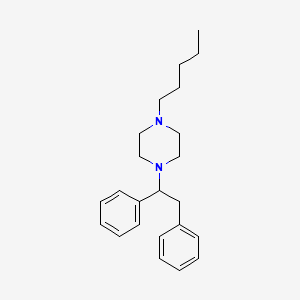
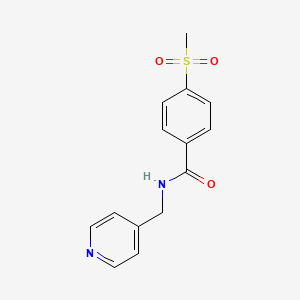
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

